N-[4-(Tert-butyl)benzyl]cyclopentanamine: Physicochemical Profiling and Synthetic Utility in Drug Discovery
N-[4-(Tert-butyl)benzyl]cyclopentanamine: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry, the shift away from planar, purely aromatic scaffolds toward sp³-enriched, three-dimensional templates is critical for improving drug-like properties such as solubility, target specificity, and metabolic stability[1]. N-[4-(Tert-butyl)benzyl]cyclopentanamine (CAS: 1040686-74-5) represents a highly versatile secondary amine building block that perfectly aligns with this paradigm.
As an application scientist frequently navigating the complexities of lead optimization, I utilize this scaffold for two distinct structural advantages:
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The 4-tert-butylbenzyl moiety: Acts as a robust, highly lipophilic anchor. It is frequently employed to occupy deep hydrophobic sub-pockets in target proteins, significantly enhancing binding affinity in targets such as protein kinase B (Akt) and transient receptor potential vanilloid 1 (TRPV1) channels[2][3].
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The cyclopentyl ring: Imparts conformational restriction and sp³ character, allowing the molecule to "escape the flatland" of traditional drug design, thereby improving the overall pharmacokinetic profile[1].
This whitepaper provides an in-depth analysis of the physical and chemical properties of N-[4-(tert-butyl)benzyl]cyclopentanamine, alongside field-proven, self-validating synthetic protocols for its integration into drug discovery workflows.
Physicochemical Profiling
Understanding the physicochemical baseline of a building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final active pharmaceutical ingredient (API). The high predicted LogP (4.70) of this molecule indicates excellent lipophilicity, making it highly permeable through lipid bilayers, including the blood-brain barrier (BBB)[4][5].
Table 1: Key Physical and Chemical Properties
| Property | Value | Causality / Implication in Drug Design |
| IUPAC Name | N-cyclopentyl-1-[4-(tert-butyl)phenyl]methanamine | Dictates reactivity as a sterically hindered secondary amine. |
| CAS Number | 1040686-74-5 | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C₁₆H₂₅N | High carbon-to-heteroatom ratio drives lipophilicity[4]. |
| Molecular Weight | 231.38 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5[4]. |
| Predicted Density | 0.9 ± 0.1 g/cm³ | Relevant for volumetric scaling in process chemistry[4]. |
| Boiling Point | 325.6 ± 11.0 °C (at 760 mmHg) | High thermal stability; requires high-vacuum distillation for purification[6]. |
| Predicted LogP | 4.70 | High lipophilicity; ideal for targets requiring deep hydrophobic pocket engagement[5]. |
Chemical Reactivity & Synthetic Utility
N-[4-(Tert-butyl)benzyl]cyclopentanamine is a secondary amine. Its reactivity is governed by the nucleophilicity of the nitrogen atom, which is moderately sterically hindered by the adjacent cyclopentyl ring and the benzylic position.
In a drug discovery workflow, this compound is typically utilized as a nucleophile in:
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Sₙ2 Alkylations: Reacting with alkyl halides to form tertiary amines.
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Acylations & Sulfonylations: Reacting with acid chlorides or sulfonyl chlorides to generate stable amides or sulfonamides (e.g., in the synthesis of TRPV1 antagonists)[3].
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Buchwald-Hartwig Cross-Couplings: Coupling with aryl halides to synthesize complex N-aryl-N-alkyl architectures.
Mechanistic Pathway & Workflow Visualization
The most efficient route to synthesize this building block from commercially available starting materials is via Reductive Amination . The following Graphviz diagram illustrates the logical flow of this synthesis and its subsequent divergence into drug-like scaffolds.
Figure 1: Reductive amination workflow and downstream functionalization of N-[4-(tert-butyl)benzyl]cyclopentanamine.
Experimental Protocols
To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an analytical checkpoint to prevent the propagation of errors in a multi-step synthesis.
Protocol: Synthesis via Reductive Amination
Objective: Synthesize N-[4-(tert-butyl)benzyl]cyclopentanamine with >95% purity.
Reagents:
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4-tert-Butylbenzaldehyde (1.0 eq, 10 mmol)
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Cyclopentylamine (1.05 eq, 10.5 mmol)
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Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol)
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Anhydrous 1,2-Dichloroethane (DCE) (30 mL)
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Glacial Acetic Acid (Catalytic, 0.1 eq)
Step-by-Step Methodology:
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Imine Condensation:
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Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-tert-butylbenzaldehyde and cyclopentylamine in anhydrous DCE. Add catalytic glacial acetic acid.
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Causality: Anhydrous conditions are critical. Water is a byproduct of imine formation; its absence pushes the equilibrium forward. Acetic acid activates the carbonyl carbon, accelerating nucleophilic attack by the amine.
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Self-Validation Checkpoint 1: After 2 hours of stirring at room temperature, take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak (UV 254 nm) is completely consumed and the imine mass [M+H]⁺ ≈ 230.3 m/z is the dominant species.
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Selective Reduction:
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Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
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Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the protonated imine (iminium ion) without reducing unreacted aldehyde, preventing the formation of 4-tert-butylbenzyl alcohol as a byproduct.
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Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 4:1 with 1% Et₃N). The imine spot should disappear, replaced by a lower Rf spot corresponding to the secondary amine. Ninhydrin stain will confirm the presence of the secondary amine (typically turning a distinct orange/brown).
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Quenching and Workup:
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Action: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and decompose excess borohydride. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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Action: Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (100:0 to 80:20) containing 1% Triethylamine (Et₃N).
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Causality: The addition of 1% Et₃N to the mobile phase is non-negotiable. Secondary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and loss of yield. Et₃N neutralizes these sites, ensuring sharp elution bands.
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Pharmacokinetic & Structural Biology Implications
When integrating N-[4-(tert-butyl)benzyl]cyclopentanamine into a drug discovery program, the structural implications are profound:
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Targeting Deep Hydrophobic Pockets: The tert-butyl group is a classic isostere used to fill hydrophobic voids in protein targets. For example, in the discovery of Akt (Protein Kinase B) inhibitors, the introduction of a 4-tert-butylbenzyl moiety significantly increased selectivity for Akt over the closely related PKA kinase by perfectly complementing a lipophilic sub-pocket[2].
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Receptor Antagonism: In the development of TRPV1 antagonists for pain management, the 4-tert-butylbenzyl group acts as a critical C-region anchor, driving the compound's behavior toward full antagonism rather than partial agonism[3].
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Metabolic Considerations: While the high LogP (4.70) ensures excellent target engagement and membrane permeability, it also flags a potential liability for rapid hepatic clearance (via CYP450 oxidation of the cyclopentyl ring or benzylic position). Downstream optimization often requires balancing this lipophilicity by introducing polar functional groups (e.g., converting the secondary amine into a polar amide or urea) to achieve an optimal LogD.
References
- GuideChem. "N-[(4-tert-butylphenyl)methyl]cyclopentanamine 1040686-74-5 wiki". GuideChem Encyclopedia.
- GuideChem. "CAS 1040686-74-5 | N-[4-(tert-Butyl)benzyl]cyclopentanamine".
- GuideChem. "N-[(4-tert-butylphenyl)methyl]cyclopentanamine 1040686-74-5 wiki (Boiling Point Data)".
- Journal of Medicinal Chemistry. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)". ACS Publications.
- PMC / Journal of Medicinal Chemistry. "Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists".
- PMC / NIH. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines".
Sources
- 1. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
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